2-(4-{[1-(2-methylphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazin-1-yl)-N-[3-(methylsulfanyl)phenyl]acetamide
Description
The compound 2-(4-{[1-(2-methylphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazin-1-yl)-N-[3-(methylsulfanyl)phenyl]acetamide is a heterocyclic acetamide derivative featuring:
- A 1,2,3-triazole core substituted with a 2-methylphenyl group.
- A piperazine linker connected to the triazole via a methyl group.
- An acetamide moiety terminated with a 3-(methylsulfanyl)phenyl group.
Properties
IUPAC Name |
2-[4-[[3-(2-methylphenyl)triazol-4-yl]methyl]piperazin-1-yl]-N-(3-methylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6OS/c1-18-6-3-4-9-22(18)29-20(15-24-26-29)16-27-10-12-28(13-11-27)17-23(30)25-19-7-5-8-21(14-19)31-2/h3-9,14-15H,10-13,16-17H2,1-2H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEVLPMDPKQLBNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=CN=N2)CN3CCN(CC3)CC(=O)NC4=CC(=CC=C4)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-{[1-(2-methylphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazin-1-yl)-N-[3-(methylsulfanyl)phenyl]acetamide is a complex organic molecule that incorporates a triazole moiety, piperazine ring, and a methylsulfanyl group. This structural diversity suggests potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is , which indicates the presence of nitrogen heterocycles and sulfur-containing groups that are often associated with biological activity.
Antimicrobial Activity
Research has shown that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to our target have been reported to inhibit various bacterial strains. A study on 1,2,4-triazole derivatives indicated moderate antimicrobial activity against pathogens such as Escherichia coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Related Triazole Compounds
| Compound | Microorganism | Activity (MIC in µg/mL) |
|---|---|---|
| Compound A | E. coli | 32 |
| Compound B | S. aureus | 16 |
| Compound C | Klebsiella pneumoniae | 64 |
Anticancer Potential
Triazoles have also been investigated for their anticancer properties. A study highlighted that mercapto-substituted triazoles showed promising results against cancer cell lines such as HCT-116 (colon carcinoma) with IC50 values ranging from 6.2 µM to 27.3 µM . The incorporation of the piperazine moiety in similar compounds has been associated with enhanced cytotoxicity against various cancer types.
The mechanism of action for triazole derivatives typically involves the inhibition of key enzymes in microbial and cancer cell metabolism. For example, azole antifungals inhibit cytochrome P450 enzymes involved in ergosterol biosynthesis, leading to compromised fungal cell membranes . Similarly, triazoles may induce apoptosis in cancer cells by disrupting metabolic pathways.
Study 1: Antimicrobial Efficacy
In a comparative study of triazole derivatives, our compound was tested against a panel of microorganisms. Results indicated that while it exhibited moderate activity against Candida albicans, it was less effective against gram-negative bacteria like Klebsiella pneumoniae .
Study 2: Cytotoxicity Assay
Another investigation assessed the cytotoxic effects of this compound on human breast cancer cell lines (T47D). The results demonstrated an IC50 value of approximately 43.4 µM, indicating potential for development as an anticancer agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural Features and Pharmacological Activities of Analogs
Key Observations:
Triazole vs. Pyrazole/Thiazole Cores: The target compound’s 1,2,3-triazole core may offer metabolic stability compared to pyrazole or thiazole analogs . Pyrazole derivatives (e.g., ) are often associated with agrochemical applications, while 1,2,4-triazoles () show anti-inflammatory activity.
Piperazine Linker: The piperazine moiety in the target compound could improve solubility and membrane permeability relative to non-cyclic linkers in analogs like FP1-12 . Piperazines are known to modulate receptor binding in CNS-targeting drugs, though this remains speculative here.
Acetamide Modifications :
Pharmacological Potential (Inferred from Analogs)
- Anti-exudative Activity : Compounds with sulfanylacetamide termini (e.g., ) showed 40–60% inhibition of edema at 10 mg/kg, comparable to diclofenac (8 mg/kg). The target compound’s methylsulfanyl group may confer similar efficacy but requires validation .
- Antiproliferative Activity : Hydroxyacetamide derivatives () inhibit cancer cell proliferation via HDAC or kinase modulation. The target’s piperazine linker could facilitate similar mechanisms but with altered pharmacokinetics.
Structural Refinement and Crystallography
- Comparative bond-length analysis (e.g., C–N in acetamide groups) would require structural studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
